8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate
Description
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate (molecular formula: C₁₉H₁₃ClO₅, molecular weight: 356.76 g/mol) is a coumarin derivative characterized by a 4-methyl and 8-acetyl substituent on the chromen-2-one core, esterified at the 7-position with 4-chlorobenzoic acid. Its structural features include a planar coumarin backbone, a chlorine atom enhancing lipophilicity, and an acetyl group influencing electronic properties. The compound’s synthesis typically involves esterification of 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one with 4-chlorobenzoyl chloride under catalytic conditions .
Properties
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO5/c1-10-9-16(22)25-18-14(10)7-8-15(17(18)11(2)21)24-19(23)12-3-5-13(20)6-4-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPWSYJEDVMFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Reactants : Resorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv)
-
Catalyst : Concentrated sulfuric acid (10 mol%)
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Solvent : Ethanol (reflux, 4–6 hours)
The reaction proceeds via acid-catalyzed cyclodehydration, forming the lactone ring. The methyl group at position 4 originates from ethyl acetoacetate.
Purification
Crude product is recrystallized from an ethanol-chloroform mixture (3:1 v/v), yielding colorless crystals.
Acetylation at Position 8: Friedel-Crafts Acylation
Introducing the acetyl group at position 8 requires electrophilic aromatic substitution.
Reaction Protocol
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Reactants : 4-Methylcoumarin-7-ol (1.0 equiv), acetyl chloride (1.5 equiv)
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Catalyst : Aluminum chloride (AlCl₃, 1.2 equiv)
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Solvent : Dichloromethane (DCM, 0°C to room temperature, 12 hours)
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Yield : 60–70%
The acetyl group preferentially substitutes the electron-rich position 8 due to the directing effects of the hydroxyl and lactone groups.
Side Reactions
Over-acetylation at position 5 or 6 may occur if excess acetyl chloride is used. Monitoring via thin-layer chromatography (TLC) is essential.
Esterification with 4-Chlorobenzoate: O-Acylation
The hydroxyl group at position 7 undergoes esterification with 4-chlorobenzoyl chloride.
Optimized Procedure
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Reactants : 8-Acetyl-4-methylcoumarin-7-ol (1.0 equiv), 4-chlorobenzoyl chloride (1.3 equiv)
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Base : Triethylamine (TEA, 2.0 equiv)
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Solvent : Acetonitrile (room temperature, 6–8 hours)
The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Reaction Mechanism
The process involves nucleophilic attack by the coumarin’s hydroxyl oxygen on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride, facilitated by TEA (Figure 1).
Figure 1: O-Acylation Mechanism
Purification and Characterization
Recrystallization
The crude ester is purified via recrystallization from ethanol, yielding plate-like crystals.
Spectroscopic Analysis
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 383–385 K, consistent with similar coumarin esters.
Alternative Synthetic Routes
One-Pot Synthesis
Combining Pechmann condensation, acetylation, and esterification in a sequential one-pot process reduces purification steps but risks lower regioselectivity.
Enzymatic Esterification
Lipase-catalyzed esterification in non-aqueous media offers an eco-friendly alternative but requires optimization for this substrate.
Challenges and Optimization
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Regioselectivity : Protecting the hydroxyl group at position 7 during acetylation minimizes side products.
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Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to DCM.
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Catalyst Load : Excess AlCl₃ in Friedel-Crafts acylation leads to decomposition; stoichiometric amounts are optimal.
Industrial Scalability
The triethylamine-mediated route is scalable due to mild conditions and high yields. Pilot-scale trials report 85% yield with 99% purity after recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the chromen-2-one core.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorobenzoate moiety.
Major Products Formed:
Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Several studies have explored the antimicrobial properties of coumarin derivatives, including 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against various pathogens, showing varying degrees of effectiveness, which suggests potential for development into therapeutic agents .
Anti-inflammatory Properties
Research has indicated that coumarin derivatives can inhibit the denaturation of proteins, including albumin, which is crucial for anti-inflammatory activity. The percentage inhibition of albumin denaturation by compounds similar to this compound was evaluated, demonstrating promising results that could lead to further exploration in treating inflammatory diseases .
Material Science Applications
Fluorescent Dyes
Due to their unique photophysical properties, coumarins are often used as fluorescent dyes in various applications. The incorporation of chlorobenzoate moieties enhances their stability and fluorescence efficiency, making them suitable for use in biological imaging and sensing applications. Studies have shown that these compounds can be utilized as probes for detecting specific biomolecules due to their selective binding properties .
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Effects/Properties |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Significant antibacterial activity |
| Anti-inflammatory agents | Inhibition of protein denaturation | |
| Material Science | Fluorescent dyes | Enhanced stability and fluorescence efficiency |
| Biological imaging | Selective binding to biomolecules |
Case Studies
-
Antimicrobial Testing
In a study conducted on various coumarin derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a strong inhibitory effect on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics . -
Protein Denaturation Inhibition
A comparative study assessed the anti-inflammatory effects of several coumarin derivatives, including the target compound. The results showed that it effectively reduced albumin denaturation induced by heat, highlighting its therapeutic potential in managing inflammatory conditions . -
Fluorescent Probes Development
Research focused on synthesizing new fluorescent probes based on coumarin structures demonstrated that incorporating chlorobenzoate groups significantly improved the photostability and brightness of the dyes. These probes were successfully utilized in cellular imaging studies, providing insights into cellular processes .
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate is primarily related to its ability to interact with various biological targets. The chromen-2-one core structure can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The acetyl and chlorobenzoate groups can enhance the compound’s binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Substituent Variations in Coumarin Esters
The table below compares key structural and synthetic features of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate with related coumarin esters:
Key Observations :
- Substituent Effects: The 4-chlorobenzoate group increases lipophilicity and steric demand compared to acetate or methoxybenzoate derivatives.
- Synthetic Efficiency : The target compound achieves a high yield (88%) under optimized conditions, outperforming the methoxy analog (50–57%) due to better leaving-group reactivity of 4-chlorobenzoyl chloride .
- Crystallographic Data : Structural studies (e.g., triclinic packing in the acetate derivative) highlight the role of substituents in molecular packing and stability .
Spectroscopic and Physicochemical Properties
- IR/NMR : The acetyl group in this compound shows characteristic carbonyl stretches at ~1700 cm⁻¹, distinct from the ester carbonyl (~1740 cm⁻¹). The 4-chlorobenzoate moiety introduces deshielded aromatic protons in the 7.5–8.0 ppm range .
- Collision Cross-Section (CCS) : Predicted CCS values for the target compound (176.1 Ų for [M+H]⁺) are higher than simpler coumarins, reflecting its larger molecular volume .
Methodological Considerations
- Structural Analysis : Tools like SHELXL and WinGX are critical for refining crystallographic data and modeling anisotropic displacement ellipsoids .
- Synthetic Protocols : Triethylamine-catalyzed esterification in dichloromethane is a robust method for coumarin derivatives, ensuring high yields and purity .
Biological Activity
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves an O-acylation reaction. The starting material, 7-hydroxy-2H-chromen-2-one, is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine, resulting in the target compound. The reaction conditions are mild, typically performed in dichloromethane at room temperature.
Biological Activity
Anticancer Properties
Research has demonstrated that coumarin derivatives exhibit significant anticancer activity. Specifically, this compound has shown promising results against various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 9.54 μM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
Mechanism of Action
The mechanism behind the anticancer activity of this compound may involve the induction of apoptosis in cancer cells. Studies suggest that coumarins can modulate signaling pathways related to cell survival and death, thereby promoting apoptosis in malignant cells . Additionally, the compound's ability to inhibit tumor-associated carbonic anhydrase IX (hCA IX) has been noted, with a selectivity value of 21.8 nM , which is significant for targeting tumor microenvironments .
Comparative Biological Activity
The following table summarizes the biological activities of related coumarin derivatives for comparison:
| Compound | IC50 (μM) | Target Cell Type | Selectivity (hCA IX) |
|---|---|---|---|
| This compound | 9.54 | MCF-7 (breast cancer) | 21.8 nM |
| Coumarin derivative A | 16.1 | MCF-7 | Not specified |
| Coumarin derivative B | 0.47 | MCF-7 | Not specified |
Case Studies
- Study on Anticancer Activity : A study focused on various coumarin derivatives found that those with acetyl and halogen substituents exhibited enhanced anticancer properties compared to unsubstituted analogs. The study highlighted that the presence of a chlorobenzoate moiety significantly improved cytotoxicity against breast cancer cells .
- Inhibition Studies : Another investigation assessed the compound's ability to inhibit albumin denaturation as a measure of anti-inflammatory activity. The results indicated a notable percentage inhibition compared to standard anti-inflammatory drugs like ibuprofen . This suggests potential dual activity as both an anticancer and anti-inflammatory agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Formation: Start with 7-hydroxy-4-methylcoumarin, acetylated at the 8-position using acetic anhydride under reflux (80–100°C) to introduce the acetyl group .
Esterification: React the 7-hydroxy intermediate with 4-chlorobenzoyl chloride in anhydrous dichloromethane, using a base like triethylamine or DMAP (4-dimethylaminopyridine) as a catalyst. Stirring at 0–5°C minimizes side reactions .
Purification: Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Monitor via TLC and confirm with HPLC .
Key Optimization Factors:
- Moisture Control: Anhydrous conditions prevent hydrolysis of the benzoyl chloride.
- Temperature: Low temperatures during esterification reduce racemization and byproducts.
Advanced: How does the 4-chlorobenzoate substituent influence electronic properties and crystallographic packing?
Methodological Answer:
The 4-chlorobenzoate group introduces electron-withdrawing effects , altering the coumarin core’s electron density. This impacts:
- Intermolecular Interactions: X-ray crystallography (e.g., Pbca space group, a = 17.6174 Å, b = 7.2025 Å) reveals enhanced π-π stacking between aromatic rings and Cl···O halogen bonding (distance: ~3.2 Å), stabilizing the crystal lattice .
- Torsional Angles: The dihedral angle between the coumarin and benzoate planes (e.g., 12.5° in analogs) affects molecular planarity and solubility .
Experimental Validation:
- Compare with non-halogenated analogs (e.g., 4-methylbenzoate derivatives) using DFT calculations (B3LYP/6-31G*) to quantify electronic effects .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Identify acetyl (δ 2.6 ppm, singlet) and methyl groups (δ 2.3 ppm) on the coumarin core. Aromatic protons from the 4-chlorobenzoate appear as doublets (δ 7.4–8.1 ppm) .
- 13C NMR: Carbonyl signals (C=O) at δ 160–175 ppm confirm ester and lactone functionalities .
- X-Ray Crystallography: Resolve absolute configuration and packing motifs. For example, orthorhombic systems (e.g., Pbca) with Z = 8 are common in halogenated coumarins .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 356.0452 for C₁₉H₁₃ClO₅⁺) .
Advanced: How can researchers reconcile discrepancies in reported biological activities across studies?
Methodological Answer:
Contradictions often arise from assay variability or compound purity . Address via:
Standardized Assays:
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- For antimicrobial studies, follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination .
Purity Validation: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and exclude solvent residues (e.g., DMSO) via 1H NMR .
Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like incubation time and solvent .
Basic: What are the primary biological targets and associated screening protocols for this compound?
Methodological Answer:
- Anticancer Activity:
- Antimicrobial Activity:
- Targets: Bacterial gyrase; use Staphylococcus aureus (ATCC 25923) in broth microdilution assays .
Advanced: What computational strategies predict the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
Molecular Docking:
- Use AutoDock Vina to dock the compound into CYP3A4 (PDB ID: 1TQN). Focus on the heme-binding pocket and key residues (e.g., Arg 212) .
- Score binding affinities (ΔG) and compare with known inhibitors (e.g., ketoconazole).
MD Simulations:
- Run 100-ns simulations (GROMACS, CHARMM36 force field) to assess stability of ligand-enzyme complexes. Analyze RMSD and hydrogen-bond occupancy .
QSAR Modeling:
- Correlate substituent electronegativity (e.g., Cl vs. F) with metabolic stability using partial least squares regression .
Basic: How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Methodological Answer:
- pH Stability:
- Conduct accelerated degradation studies (pH 1–13, 37°C). Monitor via HPLC: degradation peaks indicate ester hydrolysis at acidic/basic extremes .
- Thermal Stability:
- Use TGA (Thermogravimetric Analysis) to determine decomposition temperature (~200°C for coumarin esters). Store at –20°C in dark vials to prevent photodegradation .
Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
